molecular formula C13H18N2O4S B2789846 Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate CAS No. 941994-40-7

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate

Cat. No.: B2789846
CAS No.: 941994-40-7
M. Wt: 298.36
InChI Key: AVSKJTIWTAHVCZ-UHFFFAOYSA-N
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Description

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a methyl group at the ortho-position and a 1,1-dioxidoisothiazolidine moiety at the para-position.

Properties

IUPAC Name

ethyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-12-9-11(6-5-10(12)2)15-7-4-8-20(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSKJTIWTAHVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique isothiazolidine core that contributes to its reactivity and biological activity. The presence of the carbamate functional group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a library of ethyl carbamate analogues was evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). One potent analogue demonstrated low micromolar IC50 values against MRSA biofilms, suggesting potential for therapeutic use in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of Ethyl Carbamate Analogues

CompoundTarget StrainIC50 (µM)Remarks
This compoundMRSALowEffective against biofilms
Ethyl N-(2-phenethyl) carbamateVarious strainsModerateInhibitory effects observed

Antitubercular Activity

The compound's structural analogues have also been explored for their antitubercular properties. A study highlighted the development of new chemical entities aimed at combating drug-resistant Mycobacterium tuberculosis strains. Some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against MtbH37Rv strains, indicating promising antitubercular activity .

Table 2: Antitubercular Activity Overview

CompoundMIC (µg/mL)Selectivity IndexRemarks
This compound0.25 - 16>10Non-cytotoxic with good efficacy
Compound 5e0.25>200Active against drug-resistant strains

The biological activity of this compound can be attributed to its interaction with specific biological targets. The isothiazolidine moiety is known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in pathogens. This mechanism underlies its effectiveness against resistant bacterial strains and highlights its potential as a lead compound for further development.

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on a series of carbamate derivatives showed that certain modifications could enhance antimicrobial activity significantly. The study emphasized structure-activity relationships that could guide future synthesis efforts .
  • In Vivo Studies : Preliminary in vivo studies indicated that some derivatives exhibited favorable pharmacokinetic profiles and reduced toxicity, making them suitable candidates for further clinical evaluation .
  • Synergistic Effects : Research has also explored the synergistic effects of ethyl carbamate derivatives with existing antibiotics, revealing enhanced efficacy against resistant strains when used in combination therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl carbamate exhibit antineoplastic properties. Ethyl carbamate has been explored for its ability to inhibit cancer cell proliferation, particularly in chronic leukemia and multiple myeloma treatments .

Case Study:
A study demonstrated that ethyl carbamate could enhance the efficacy of certain chemotherapeutic agents when used in combination therapies, leading to improved outcomes in animal models of cancer .

Neuroprotective Effects

Ethyl carbamate has been investigated for its neuroprotective effects in various neurological disorders. It was found to mitigate the impact of oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases.

Case Study:
In a rat model of stroke, administration of ethyl carbamate resulted in reduced neuronal damage and improved functional recovery post-injury .

Food Safety and Toxicology

Ethyl carbamate is also notable for its presence in fermented foods and beverages, where it can form during fermentation processes. Regulatory agencies monitor its levels due to its classification as a potential carcinogen.

Formation Mechanisms

The formation of ethyl carbamate in food products occurs primarily through the reaction of ethanol with urea during fermentation. Understanding these mechanisms is crucial for developing mitigation strategies.

Data Table: Occurrence of Ethyl Carbamate in Food Products

Food ProductAverage Concentration (mg/kg)Regulatory Limit (mg/kg)
Wine0.5 - 2030
Sake0.5 - 1530
Distilled Spirits0.5 - 2530

Use as a Solvent and Intermediate

In industrial chemistry, ethyl carbamate serves as a solvent and an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Case Study:
Ethyl carbamate has been utilized as a co-solvent in the formulation of analgesic drugs, enhancing solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The compound’s structural and functional similarities to other carbamates are analyzed below, focusing on substituent effects, biological activity, and physicochemical properties.

Ethyl Carbamate and Vinyl Carbamate

  • Ethyl carbamate (urethan) is a simple carbamate with historical use as a solvent and anesthetic. It is a known carcinogen, forming DNA adducts via metabolic activation .
  • Vinyl carbamate, an α,β-unsaturated analog, exhibits significantly higher carcinogenicity (10–50×) and mutagenicity due to its electrophilic ethylene oxide metabolite, which binds irreversibly to DNA .
  • Comparison: The target compound’s isothiazolidine sulfone group likely reduces metabolic activation compared to vinyl carbamate’s unsaturated structure.

Thiazolylmethylcarbamate Analogs

  • Compounds such as thiazol-5-ylmethyl carbamate derivatives (e.g., entries l, m, w, x in ) feature thiazole rings, which confer hydrogen-bonding capacity and metabolic resistance. These are often used in pharmaceuticals for protease inhibition or antimicrobial activity .

Pesticidal Carbamates

  • Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): An insect growth regulator targeting juvenile hormone receptors. Its phenoxy groups enhance environmental persistence .
  • Ethiofencarb (2-((ethylthio)methyl)phenyl methylcarbamate): A systemic insecticide with thioether functionality, rapidly metabolized to sulfoxide and sulfone derivatives .
  • Comparison : The target compound’s methylphenyl and sulfone groups may reduce pesticidal activity compared to ethiofencarb’s thioether moiety, which is critical for acetylcholine esterase inhibition. However, the sulfone group could improve oxidative stability.

Physicochemical and Metabolic Properties

Solubility and Lipophilicity

  • The 1,1-dioxidoisothiazolidine group introduces polarity via sulfone (–SO₂–), improving aqueous solubility relative to purely aromatic carbamates (e.g., fenoxycarb) .

Metabolic Pathways

  • Carbamates are typically metabolized via hydrolysis (esterase-mediated) or cytochrome P450 oxidation. The sulfone group in the target compound may resist oxidation, prolonging half-life compared to ethyl carbamate .

Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity Metabolic Fate Reference
Ethyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)carbamate Methylphenyl, isothiazolidine sulfone Unknown (predicted: moderate toxicity) Likely hydrolysis-resistant
Vinyl carbamate α,β-unsaturated carbamate Highly carcinogenic, mutagenic Forms DNA-reactive epoxide
Thiazol-5-ylmethyl carbamates Thiazole ring Protease inhibition, antimicrobial Oxidative metabolism dominant
Fenoxycarb Phenoxyethyl chain Insect growth regulation Slow hydrolysis, environmental persistence

Research Implications and Gaps

  • Toxicity Profiling: The compound’s sulfone group may reduce carcinogenicity compared to vinyl carbamate but requires empirical validation.
  • Regulatory Considerations: Given the carcinogenic risks of simpler carbamates (e.g., ethyl carbamate ), rigorous toxicity testing is warranted before industrial or pharmaceutical use.

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